6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with bromine and a thiazolyl group
Preparation Methods
The synthesis of 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents and thiazole derivatives under controlled temperatures and solvents . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include bromine, lithium aluminum hydride, and various nucleophiles
Scientific Research Applications
6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential anticancer and antimicrobial activities
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and thiazolyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other brominated chromenones and thiazole derivatives. Compared to these, 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties . Some similar compounds are:
- 4-(4-bromophenyl)-thiazol-2-amine
- 4-bromoacetophenone
- 4-bromothiophenol
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H9Br2NO2S |
---|---|
Molecular Weight |
463.1 g/mol |
IUPAC Name |
6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H9Br2NO2S/c19-12-3-1-10(2-4-12)15-9-24-17(21-15)14-8-11-7-13(20)5-6-16(11)23-18(14)22/h1-9H |
InChI Key |
GHEBKSBDGCZJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br |
Origin of Product |
United States |
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